

Technical Guide: FAM49B (CYRI-B) Gene Expression in Murine Tissues

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Compound of Interest

Compound Name: FAM49B (190-198) mouse

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Introduction: The FAM49B Gene

The Family with sequence similarity 49 member B (FAM49B) gene, also known as CYFIP-related Rac1 interactor B (CYRI-B), encodes a protein that is a key regulator of actin cytoskeleton dynamics.[1][2] Initially characterized by a Domain of Unknown Function (DUF1394), FAM49B is now understood to be a pivotal negative regulator of the small GTPase, RAC1.[1][3] By binding directly to the active, GTP-bound form of RAC1, FAM49B influences a multitude of cellular processes including cell migration, phagocytosis, and the formation of lamellipodia.[1][3][4]

Functionally, FAM49B acts as a local inhibitor of the WAVE Regulatory Complex (WRC).[2][5] It competes with the WRC component CYFIP1 for binding to active RAC1, thereby suppressing WRC-mediated actin polymerization.[4][6] This regulatory role is crucial for controlling the polarity and plasticity of cellular protrusions.[4] Beyond its role in cytoskeletal remodeling, FAM49B has been implicated in the immune system, particularly in T cell activation, and plays a role in host resistance to certain bacterial infections.[3][7][8] Its dysregulation has also been linked to cancer progression and metastasis.[9][10]

This guide provides an overview of FAM49B expression across various mouse tissues, details common experimental protocols for its quantification, and illustrates its primary signaling pathway.

Quantitative Expression of FAM49B in Mouse Tissues

FAM49B is ubiquitously expressed in mice, though expression levels can vary between tissues. [2] The following table summarizes representative expression data compiled from major murine gene expression databases. The data is typically derived from high-throughput methods such as RNA-Sequencing (RNA-Seq) or microarrays. Researchers should consult resources like the Gene Expression Database (GXD), Gene Expression Omnibus (GEO), and ArrayExpress for detailed, experiment-specific quantitative data.[11][12][13]

Tissue	Expression Level (Normalized)	Method	Notes
Spleen	High	RNA-Seq	High expression is consistent with its role in immune cells. [1]
Thymus	High	RNA-Seq	Important for T cell development and survival. [8] [14]
Lung	Moderate to High	RNA-Seq	Involved in various cellular processes within lung tissue.
Liver	Moderate	RNA-Seq	Ubiquitous expression, baseline levels present. [15] [16]
Kidney	Moderate	RNA-Seq	Ubiquitous expression, baseline levels present.
Brain	Moderate	RNA-Seq	Expressed in various brain regions. [17]
Heart	Moderate	RNA-Seq	General expression in cardiac tissue.
Platelets	Present	Proteomics/RNA-Seq	Plays a role in regulating platelet morphology and migration. [2] [5]
Muscle (Skeletal)	Low to Moderate	RNA-Seq	Baseline expression detected.
Intestine	Moderate	RNA-Seq	Present in gut intraepithelial lymphocytes. [14]

Note: Expression levels are qualitative (High, Moderate, Low) and generalized from multiple datasets. For precise quantification (e.g., TPM, FPKM), refer to the source databases.

Experimental Protocols

Quantifying FAM49B mRNA expression in mouse tissues is commonly achieved through quantitative real-time PCR (qPCR). The following protocol outlines the key steps from tissue collection to data analysis.

Tissue Harvesting and RNA Isolation

- **Tissue Collection:** Euthanize the mouse via an approved method. Immediately dissect the tissue of interest in a sterile, RNase-free environment.
- **Stabilization:** To prevent RNA degradation, either snap-freeze the tissue in liquid nitrogen and store at -80°C, or place it directly into an RNA stabilization reagent (e.g., RNAlater).
- **Homogenization:** Homogenize the frozen or stabilized tissue sample (50-100 mg) using a rotor-stator homogenizer or bead mill.^[18] Perform homogenization in 1 mL of a lysis reagent such as TRIzol.
- **RNA Extraction:**
 - Following homogenization, perform phase separation by adding chloroform, centrifuging, and collecting the aqueous phase containing RNA.^[18]
 - Precipitate the RNA from the aqueous phase using isopropyl alcohol.
 - Wash the resulting RNA pellet with 75% ethanol to remove salts and other impurities.^[18]
 - Air-dry the pellet briefly and resuspend it in RNase-free water.
- **Quality Control:** Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (should be ~2.0). Verify RNA integrity using gel electrophoresis or a bioanalyzer.

cDNA Synthesis (Reverse Transcription)

- **DNase Treatment:** To remove any contaminating genomic DNA, treat 1 µg of total RNA with DNase I.[\[19\]](#) Inactivate the enzyme according to the manufacturer's protocol (e.g., with EDTA and heat).[\[19\]](#)
- **Reaction Setup:** Prepare the reverse transcription reaction on ice. For a 20 µL reaction, combine:
 - DNase-treated RNA (1 µg)
 - Oligo(dT) or random hexamer primers
 - dNTP mix
 - Reverse Transcriptase Buffer
 - Reverse Transcriptase Enzyme
 - RNase-free water to final volume
- **Incubation:** Incubate the reaction according to the enzyme manufacturer's protocol, typically involving a priming step, an extension step (e.g., 50 minutes at 42°C), and an inactivation step (e.g., 5 minutes at 85°C).[\[18\]](#)[\[20\]](#) The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qPCR)

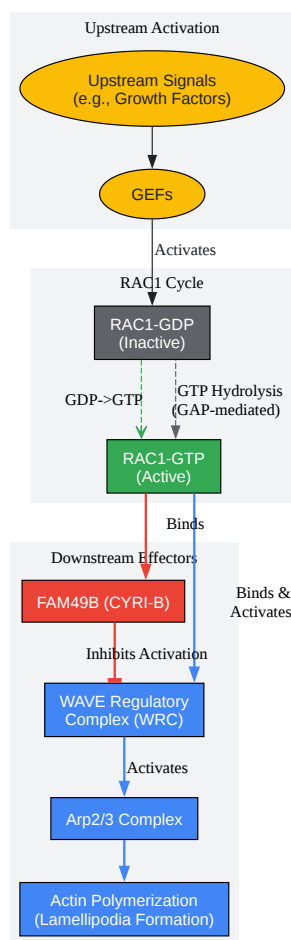
- **Primer Design:** Design or obtain validated primers specific to the mouse Fam49b gene. Primers should span an exon-exon junction to avoid amplifying any residual genomic DNA. Also, select primers for a stable housekeeping gene (e.g., Gapdh, Actb) for normalization.
- **Reaction Setup:** Prepare the qPCR master mix. For a single 10-20 µL reaction using a SYBR Green-based master mix, combine:[\[19\]](#)[\[21\]](#)
 - SYBR Green/Taq Polymerase Master Mix (2x)
 - Forward Primer (final concentration 50-900 nM)
 - Reverse Primer (final concentration 50-900 nM)

- Diluted cDNA template (1-10 ng)
- Nuclease-free water
- Thermal Cycling: Run the reaction on a qPCR instrument with a program similar to the following:[19]
 - Initial Denaturation: 95°C for 10 minutes.
 - Cycling (40 cycles):
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
 - Melt Curve Analysis: To verify the specificity of the amplified product.
- Data Analysis: Analyze the results using the 2- $\Delta\Delta$ CT method.[19] This involves normalizing the CT (threshold cycle) value of Fam49b to the housekeeping gene (Δ CT) and then comparing the Δ CT values of the experimental samples to a control sample ($\Delta\Delta$ CT).

Visualizations: Pathways and Workflows

FAM49B (CYRI-B) Signaling Pathway

The diagram below illustrates the core mechanism of FAM49B as a negative regulator of RAC1 signaling. Active RAC1-GTP can bind to the WAVE Regulatory Complex (WRC), leading to its activation and subsequent actin polymerization. FAM49B competes for this interaction, binding to RAC1-GTP and preventing WRC activation, thereby acting as a local inhibitor of actin-based protrusions.

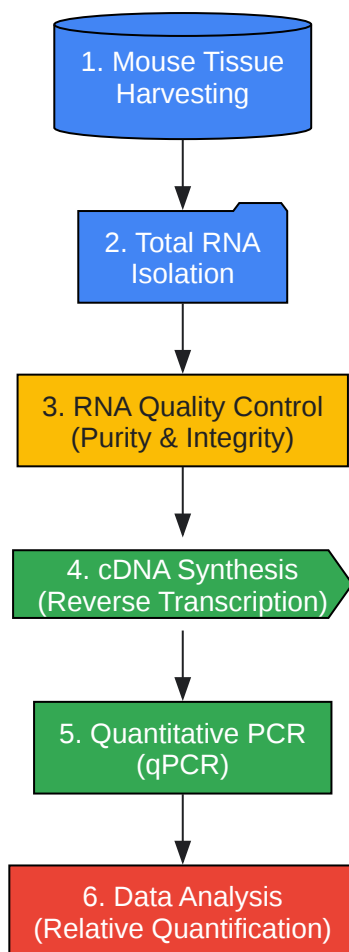


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Caption: FAM49B negatively regulates RAC1-mediated actin polymerization.

Experimental Workflow for Gene Expression Analysis

This diagram outlines the standard experimental procedure for quantifying FAM49B gene expression in mouse tissue using qPCR.



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Caption: Workflow for qPCR-based analysis of gene expression in tissue.

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References

- 1. Characterization and Functional Study of FAM49B Reveals Its Effect on Cell Proliferation in HEK293T Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]

- 3. CYRI/FAM49B negatively regulates RAC1-driven cytoskeletal remodelling and protects against bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fam49/CYRI interacts with Rac1 and locally suppresses protrusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Role of the RAC1-Binding Proteins FAM49b (CYRI-B) and CYFIP1 in Platelets. [repository.cam.ac.uk]
- 6. research-portal.uws.ac.uk [research-portal.uws.ac.uk]
- 7. pnas.org [pnas.org]
- 8. Fam49b dampens TCR signal strength to regulate survival of positively selected thymocytes and peripheral T cells | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. FAM49B promotes breast cancer proliferation, metastasis, and chemoresistance by stabilizing ELAVL1 protein and regulating downstream Rab10/TLR4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mouse Gene Expression Database (GXD): 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MGI-Mouse Gene Expression Database (GXD) [informatics.jax.org]
- 13. The Mouse Transcriptome [ncbi.nlm.nih.gov]
- 14. Fam49b dampens TCR signal strength to regulate survival of positively selected thymocytes and peripheral T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An RNA-Seq atlas of gene expression in mouse and rat normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene - FAM49B [maayanlab.cloud]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Quantitative Polymerase Chain Reaction Analysis of the Mouse Cyp2j Subfamily: Tissue Distribution and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Real time PCR of mouse liver tissue [protocols.io]
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